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Compound of Interest

Compound Name: OPC 14714

Cat. No.: B024228 Get Quote

An In-Depth Technical Guide to OPC-14714: Chemical Structure, Properties, and Analytical

Applications

Introduction
OPC-14714 is a heterocyclic organic compound primarily recognized for its role as a key

analytical reference standard.[1][2] Structurally related to the atypical antipsychotic drug

aripiprazole, OPC-14714 serves as a critical tool for pharmaceutical quality control and

bioanalytical method development.[1][3][4] This guide provides a comprehensive overview of its

chemical structure, physicochemical properties, and its application as an internal standard in

liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. The

information presented herein is intended for researchers, analytical scientists, and drug

development professionals who require a detailed understanding of this compound for their

work.

Chemical Identity and Physicochemical Properties
OPC-14714, with the CAS number 203395-84-0, is chemically known as 7-[4-[4-(2-

bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one.[2][4][5][6] Its structure

features a quinolinone system linked to a bromophenylpiperazine moiety through a butoxy

chain.[1] This structural similarity to aripiprazole, which contains a dichlorophenyl group, is a

defining characteristic.[1]

The key physicochemical properties of OPC-14714 are summarized in the table below. These

parameters are essential for its handling, storage, and application in analytical methods.
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Property Value Source(s)

Molecular Formula C₂₃H₂₈BrN₃O₂ [1][3][7][8]

Molecular Weight 458.39 g/mol [1][3][7][8]

CAS Number 203395-84-0 [1][3][7][8]

Appearance White to off-white solid [1]

Melting Point 73-76°C [1]

Boiling Point (Predicted) 626.7 ± 55.0°C [1][4]

Density (Predicted) 1.32 g/cm³ [1][4]

Solubility
Slightly soluble in DMSO and

methanol
[1]

pKa (Predicted) 14.42 ± 0.20 [1]

Chemical Structure
Caption: 2D Chemical Structure of OPC-14714.

Biological Activity and Mechanism of Action
Currently, there is limited publicly available information regarding the specific biological activity

or mechanism of action of OPC-14714. Its primary documented use is as an analytical

reference material and an internal standard in pharmacokinetic studies.[1] Given its structural

similarity to aripiprazole, a dopamine D2 and serotonin 5-HT1A receptor partial agonist and 5-

HT2A receptor antagonist, it is plausible that OPC-14714 may interact with these or other

receptors. However, without experimental data, its pharmacological profile remains

uncharacterized. It is often designated as an "aripiprazole impurity," suggesting it may be a

byproduct of the aripiprazole synthesis process.[3][4] For research purposes, it should be

treated as a compound with unknown biological effects until proven otherwise.

Application in Analytical Chemistry
The principal application of OPC-14714 is as an internal standard in the quantification of

structurally similar analytes, such as the metabolites of delamanid (e.g., DM-6705), using LC-
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MS/MS.[1] An internal standard is a compound with similar physicochemical properties to the

analyte of interest that is added in a known quantity to samples. It helps to correct for variability

in sample preparation and instrument response, thereby improving the accuracy and precision

of the analytical method.

Workflow for Use as an Internal Standard in LC-MS/MS
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Caption: LC-MS/MS workflow using OPC-14714 as an internal standard.
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Detailed Experimental Protocol: Quantification of an
Analyte using OPC-14714 as an Internal Standard
This protocol is a generalized example based on the use of OPC-14714 in published methods.

[1]

1. Preparation of Stock and Working Solutions:

Prepare a primary stock solution of OPC-14714 in methanol at a concentration of 1 mg/mL.

From the stock solution, prepare a working internal standard solution at a concentration of

100 ng/mL in a suitable solvent mixture (e.g., 50:50 methanol:water).

Prepare stock and working solutions of the analyte of interest in a similar manner.

2. Preparation of Calibration Standards and Quality Controls (QCs):

Spike a blank biological matrix (e.g., drug-free plasma) with the analyte working solutions to

create a series of calibration standards at different concentrations.

Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation:

To 100 µL of the sample (calibrator, QC, or unknown), add 10 µL of the OPC-14714 working

internal standard solution.

Vortex briefly to mix.

Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol containing 1%

formic acid).

Vortex vigorously for 1 minute to precipitate proteins.

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
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4. LC-MS/MS Analysis:

Liquid Chromatography:

Use a suitable C18 analytical column.
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile
Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
The gradient should be optimized to achieve good separation of the analyte and internal
standard from matrix components.

Mass Spectrometry:

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
Use Multiple Reaction Monitoring (MRM) for detection.
Optimize the MRM transitions (precursor ion → product ion) and collision energies for both
the analyte and OPC-14714.

5. Data Analysis:

Integrate the chromatographic peak areas for both the analyte and OPC-14714.

Calculate the peak area ratio (analyte peak area / OPC-14714 peak area).

Construct a calibration curve by plotting the peak area ratio versus the concentration of the

calibration standards.

Determine the concentration of the analyte in the unknown samples by interpolating their

peak area ratios from the calibration curve.

Conclusion
OPC-14714 is a well-characterized compound with a defined chemical structure and known

physicochemical properties. While information on its biological activity is scarce, its value as an

analytical tool is firmly established. Its structural relationship to aripiprazole makes it particularly

useful as a reference standard for impurity profiling and as an internal standard for the

bioanalysis of related compounds. The detailed protocol provided in this guide offers a practical

framework for its application in a research setting, ensuring accurate and reliable quantification
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in complex biological matrices. Further research into the pharmacological properties of OPC-

14714 may reveal additional applications for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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